molecular formula C22H20F4N4O3S B2638616 4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 1351634-78-0

4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2638616
CAS No.: 1351634-78-0
M. Wt: 496.48
InChI Key: UNCNMJFRXKGDLD-UHFFFAOYSA-N
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Description

4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a synthetically designed, high-purity chemical compound intended for research and development purposes. This complex molecule features a pyrimidine core, a sulfonylpiperazine linker, and aromatic systems substituted with fluorine and trifluoromethyl groups. These structural motifs are commonly associated with significant biological activity in medicinal chemistry. The inclusion of fluorine atoms and the trifluoromethyl group is a well-established strategy in drug discovery, as these features can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The specific combination of a pyrimidine scaffold and a piperazine moiety suggests potential for investigation in various biochemical pathways. Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening against specific protein targets. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F4N4O3S/c1-33-16-4-2-15(3-5-16)20-13-21(28-14-27-20)29-8-10-30(11-9-29)34(31,32)17-6-7-19(23)18(12-17)22(24,25)26/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNMJFRXKGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with both a piperazine and a sulfonyl group, as well as fluorinated phenyl moieties. The presence of trifluoromethyl and methoxy groups suggests enhanced lipophilicity and possible interactions with biological targets.

PropertyValue
Molecular FormulaC19H20F4N2O2S
Molecular Weight426.43 g/mol
LogP5.4755
PSA (Polar Surface Area)71.62 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the realm of kinase inhibition. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Kinase Inhibition

Research indicates that compounds similar to this structure can act as Type I kinase inhibitors , binding to the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor). For instance, one study found that similar compounds exhibited IC50 values in the low-nanomolar range against EGFR, suggesting potent inhibitory effects on cancer cell proliferation .

Biological Activity

  • Anticancer Activity
    • Case Study : A study involving a related compound demonstrated significant inhibition of tumor growth in non-small cell lung cancer (NSCLC) models. The compound was shown to preferentially inhibit mutant forms of EGFR, which are often more resistant to traditional therapies .
    • Mechanism : The presence of the piperazine and sulfonyl groups enhances binding affinity to target proteins involved in tumorigenesis.
  • Antimicrobial Properties
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis .
  • Cytotoxicity
    • In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Selectivity : The compound exhibits selective inhibition against specific kinases while sparing others, reducing potential side effects commonly associated with broad-spectrum kinase inhibitors .
  • Structure-Activity Relationship (SAR) : Modifications to the methoxy and trifluoromethyl groups significantly impact the potency and selectivity of the compound, indicating that these moieties are critical for its biological activity .

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine indicates several promising activities:

  • Anticancer Activity : Recent studies have shown that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives containing piperazine and pyrimidine rings have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The specific compound may exhibit similar mechanisms, potentially targeting key pathways involved in cancer proliferation.
  • Neuropharmacological Effects : The piperazine moiety is frequently associated with neuroactive compounds. Research indicates that piperazine derivatives can act as inhibitors of neurotransmitter receptors, which may be beneficial in treating neurological disorders such as anxiety and depression .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

  • Anticancer Studies : A study demonstrated that a structurally similar compound exhibited an IC50 value ranging from 6 to 35 nM against various human cancer cell lines. It was noted for its ability to inhibit tubulin polymerization and induce apoptosis through mitochondrial dysfunction .
  • Neuropharmacological Research : Research on piperazine-containing compounds revealed their efficacy as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in Alzheimer's disease therapy .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with key analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes References
Target Compound Pyrimidine 4-(Sulfonyl-piperazine-4-fluoro-3-CF3); 6-(4-MeOPh) Hypothesized kinase inhibition -
GDC-0941 Thieno[3,2-d]pyrimidine 4-(Piperazine-methanesulfonyl); morpholin-4-yl PI3K inhibitor (IC50 = 3 nM), oral bioavailability, anticancer
DT218 () Pyrimidine 4-CF3; 6-(4-MeOPh) Structural analog (trifluoromethyl vs. sulfonyl-piperazine)
4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzothienopyrimidine 4-(Piperazine-3-CF3Ph); tetrahydrobenzo fused ring Unknown activity; structural rigidity
6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione Pyrimidine-dione 4-(Piperazine-carbonyl-3-Cl-4-CF3Ph); 2,4-dione Unspecified; carbonyl linker vs. sulfonyl

Functional Group Impact

  • Sulfonyl vs. Carbonyl Linkers : The target compound’s sulfonyl-piperazine group enhances polarity and hydrogen-bonding capacity compared to the carbonyl-linked analog in . This may improve solubility but reduce membrane permeability .
  • Trifluoromethyl vs.
  • Heterocyclic Cores: GDC-0941’s thienopyrimidine core () confers distinct electronic properties compared to the pyrimidine core of the target, likely influencing target selectivity (e.g., PI3K vs. other kinases) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target’s logP is estimated to be lower than DT218 (due to sulfonyl group) but higher than GDC-0941 (due to the thienopyrimidine core’s planar structure) .
  • Metabolic Stability: The 4-fluoro and trifluoromethyl groups in the target may reduce oxidative metabolism compared to non-fluorinated analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Sulfonylation of piperazine using 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) to form the sulfonamide intermediate. Yield: 75–85% under optimized conditions .
  • Step 2: Nucleophilic substitution of the pyrimidine core at position 4 with the sulfonylated piperazine. This step often requires polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) for 12–24 hours. Yield: 60–70% .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product.

Table 1: Illustrative Synthesis Protocol

StepReaction TypeReagents/ConditionsYield
1SulfonylationDCM, Et₃N, RT, 6h80%
2CouplingDMF, 80°C, 18h65%

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at 4.0 ppm in ¹H NMR) and piperazine ring conformation. ¹⁹F NMR verifies trifluoromethyl and fluorophenyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁F₄N₅O₃S: 520.132).
  • HPLC: Purity >95% is confirmed using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Kinase Inhibition Screening: Use ATP-binding assays (e.g., ADP-Glo™) against kinases like PI3K or EGFR, given the compound’s sulfonamide and pyrimidine motifs .
  • Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Solubility: Measure kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy. Low solubility (<50 µM) may necessitate prodrug strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl or altering the trifluoromethyl position). Test changes in lipophilicity (logP) and binding affinity .
  • Key SAR Insights:
  • Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Piperazine sulfonamides improve target selectivity due to hydrogen bonding with kinase hinge regions .
    • Table 2: Example SAR Data
AnalogSubstituent ModificationIC₅₀ (Kinase X)logP
14-Methoxyphenyl0.8 µM3.2
24-Cyanophenyl0.5 µM3.8

Q. What strategies resolve contradictions in biological activity across different assay models?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. For example, conflicting cytotoxicity data may arise from differences in cell line genetic backgrounds .
  • Pharmacokinetic Factors: Evaluate plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to explain in vitro-in vivo efficacy gaps .
  • Computational Modeling: Use molecular dynamics simulations to assess target binding under varying pH or co-solvent conditions .

Q. How can in vivo efficacy be systematically evaluated in disease models?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., human tumor implants) for oncology studies. Administer the compound intravenously (5–10 mg/kg) or orally (20–30 mg/kg) .
  • Pharmacodynamic Markers: Measure tumor volume reduction and biomarker expression (e.g., phosphorylated EGFR via ELISA).
  • Toxicology: Conduct histopathology and serum ALT/AST analysis to assess liver toxicity .

Key Considerations for Experimental Design

  • Contradictory Data Analysis: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Advanced Characterization: Utilize X-ray crystallography to resolve 3D binding modes with target proteins .

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